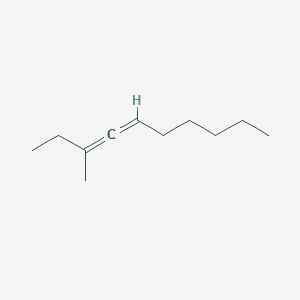
3-Methyldeca-3,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyldeca-3,4-diene is an organic compound characterized by the presence of two double bonds in its carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The specific structure of this compound includes a methyl group attached to the third carbon of a deca-3,4-diene chain, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyldeca-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of appropriate dihalides. For instance, starting with 3-methyl-1,2-dibromodecane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, resulting in the formation of the diene.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of alkanes or alkenes. Catalysts such as palladium or platinum on carbon are often employed under high-temperature conditions to facilitate the dehydrogenation process, yielding the desired diene.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyldeca-3,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert the double bonds into single bonds, yielding the corresponding alkane.
Substitution: The diene can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
3-Methyldeca-3,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes in various chemical reactions, including Diels-Alder reactions.
Biology: The compound can be used to investigate the biological activity of dienes and their derivatives.
Medicine: Research into the potential therapeutic applications of diene derivatives, such as anti-inflammatory or anticancer agents, often involves compounds like this compound.
Industry: The compound is used in the synthesis of polymers and other materials, where its unique structure contributes to the properties of the final product.
Mécanisme D'action
The mechanism of action of 3-Methyldeca-3,4-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: Another diene with two double bonds separated by a single bond but with a different carbon chain length.
Uniqueness of 3-Methyldeca-3,4-diene: this compound is unique due to its specific substitution pattern and carbon chain length. The presence of a methyl group on the third carbon and the positioning of the double bonds confer distinct reactivity and properties compared to other dienes. This uniqueness makes it valuable for studying specific chemical reactions and for applications in various fields.
Propriétés
Numéro CAS |
114050-64-5 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-9-10-11(3)5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
PVAQKOQHQHDKOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C=C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
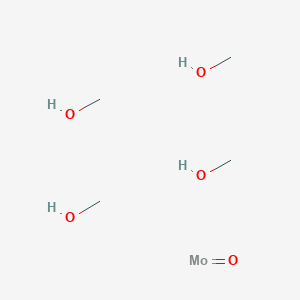
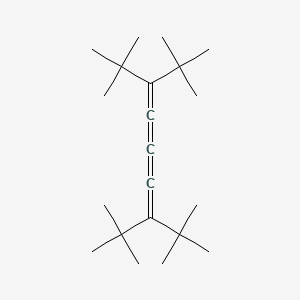
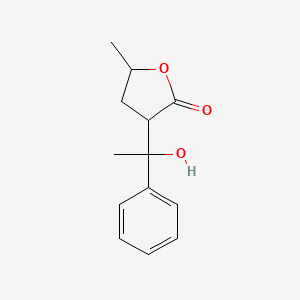
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
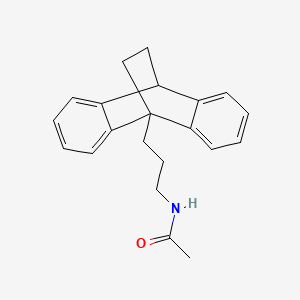
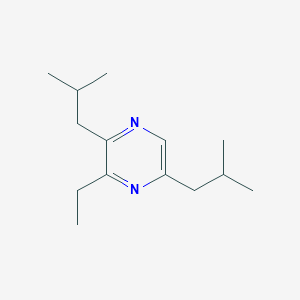
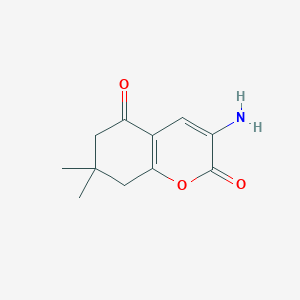
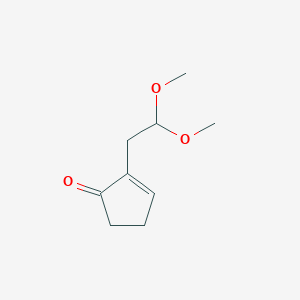
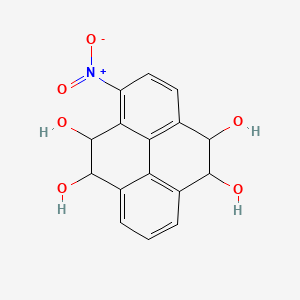
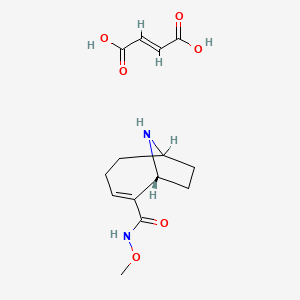

![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

